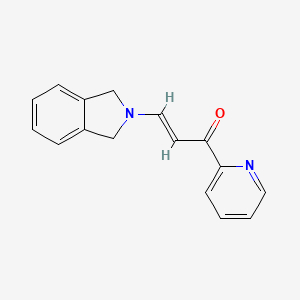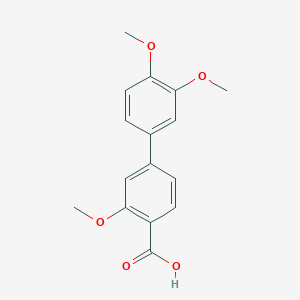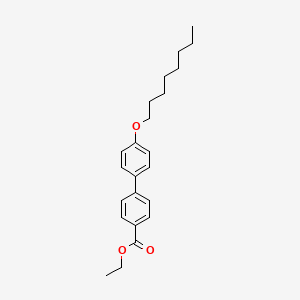![molecular formula C42H24O12 B6292416 Calix[6]quinone CAS No. 128223-44-9](/img/structure/B6292416.png)
Calix[6]quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calix6quinone is a novel cyclic macromolecular compound that consists of six p-quinone units. This compound has garnered significant attention due to its unique structure and high theoretical capacities, making it a promising candidate for various applications, particularly in the field of energy storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calix6quinone involves the formation of a cyclic structure with six p-quinone units. The process typically includes the use of specific reagents and catalysts to facilitate the cyclization and oxidation reactions necessary to form the quinone units . The reaction conditions often involve controlled temperatures and pressures to ensure the stability and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for Calix6quinone are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the production would require optimization of reaction conditions and the use of industrial-grade reagents and equipment to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
Calix6quinone undergoes various chemical reactions, including:
Oxidation: The quinone units can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of Calix6
Scientific Research Applications
Calix6quinone has a wide range of scientific research applications, including:
Medicine: Investigated for potential therapeutic applications, particularly in redox-related processes.
Industry: Utilized in the development of advanced materials and energy storage systems.
Mechanism of Action
The mechanism of action of Calix6quinone primarily involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective material for energy storage applications. The molecular targets and pathways involved include the interaction with lithium ions in lithium-ion batteries, where the quinone units facilitate the storage and release of energy .
Comparison with Similar Compounds
Similar Compounds
- Calix4quinone : A smaller cyclic compound with four p-quinone units.
- Calix8quinone : A larger cyclic compound with eight p-quinone units.
- Pillar 4quinone : Another quinone-based macrocyclic compound with different structural properties .
Uniqueness
Calix6quinone is unique due to its specific structure, which provides a balance between the number of quinone units and the overall stability of the compound. This balance results in high theoretical capacities and excellent electrochemical performance, making it particularly suitable for applications in energy storage .
Properties
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,6,9,12,15,18,21,24,27,30,33-dodecaene-5,11,17,23,29,35,37,38,39,40,41,42-dodecone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H24O12/c43-31-7-19-1-20-8-32(44)10-22(38(20)50)3-24-12-34(46)14-26(40(24)52)5-28-16-36(48)18-30(42(28)54)6-29-17-35(47)15-27(41(29)53)4-25-13-33(45)11-23(39(25)51)2-21(9-31)37(19)49/h7-18H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSSYIWBTNGTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C(C5=O)CC6=CC(=O)C=C(C6=O)CC7=CC(=O)C=C1C7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6292386.png)




![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)

